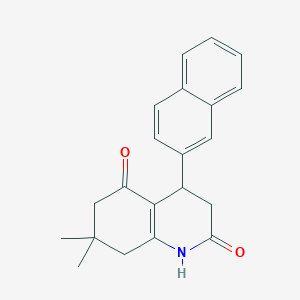
6,7-diethoxy-4-(2-ethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone
Overview
Description
6,7-diethoxy-4-(2-ethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone is a chemical compound that belongs to the quinolinone family. It is a synthetic compound that has been widely studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6,7-diethoxy-4-(2-ethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone is not fully understood. However, it has been suggested that its anti-tumor activity may be due to its ability to induce apoptosis in cancer cells. Its anti-inflammatory activity may be due to its ability to inhibit the production of pro-inflammatory cytokines. Its anti-microbial activity may be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
6,7-diethoxy-4-(2-ethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and exhibit anti-microbial activity. It has also been shown to exhibit fluorescent properties, which may be useful for bioimaging applications.
Advantages and Limitations for Lab Experiments
One advantage of 6,7-diethoxy-4-(2-ethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone is its synthetic nature, which allows for the production of large quantities of the compound. Its fluorescent properties may also be advantageous for bioimaging experiments. However, one limitation is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 6,7-diethoxy-4-(2-ethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone. One direction is to further investigate its anti-tumor activity and explore its potential use as a cancer therapy. Another direction is to study its anti-inflammatory activity and potential use in the treatment of inflammatory diseases. Additionally, further research could be conducted on its anti-microbial activity and potential use as an antimicrobial agent. Finally, the fluorescent properties of 6,7-diethoxy-4-(2-ethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone could be further explored for bioimaging applications.
Scientific Research Applications
6,7-diethoxy-4-(2-ethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been studied for its potential therapeutic applications, including its anti-tumor, anti-inflammatory, and anti-microbial properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
6,7-diethoxy-4-(2-ethoxyphenyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-4-24-18-10-8-7-9-14(18)15-12-21(23)22-17-13-20(26-6-3)19(25-5-2)11-16(15)17/h7-11,13,15H,4-6,12H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPVKSCUJGFTAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=O)NC3=CC(=C(C=C23)OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-diethoxy-4-(2-ethoxyphenyl)-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









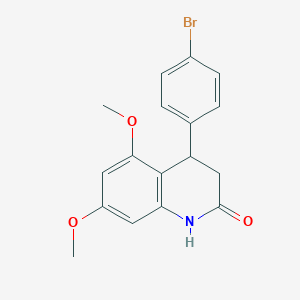
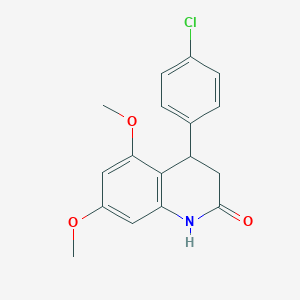
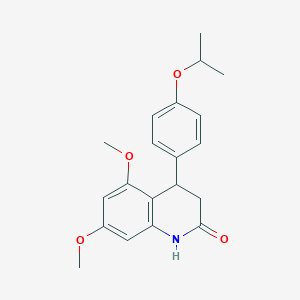
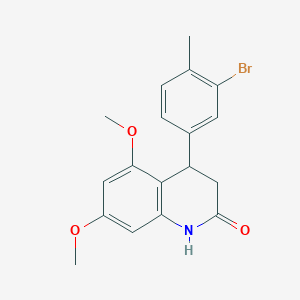
![4-[4-(dimethylamino)phenyl]-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4263162.png)

![4-[4-(benzyloxy)-3-methoxyphenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4263182.png)
